molecular formula C24H23N3O3S2 B2526251 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide CAS No. 300815-98-9

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide

Número de catálogo: B2526251
Número CAS: 300815-98-9
Peso molecular: 465.59
Clave InChI: MXNZKEGQTKJTAP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide (CAS 300815-98-9) is a high-purity chemical compound supplied for advanced research and development applications. This molecule features a benzothiazole core, a structure recognized for its significant pharmacological potential. Benzothiazole derivatives are an important class of heterocyclic compounds extensively investigated for their diverse biological activities, serving as key intermediates in the development of agents with fungicidal, anti-tuberculosis, anti-malarial, anti-convulsant, and anti-inflammatory properties . The specific structure of this compound, which integrates a diethylsulfamoyl group, may influence its lipophilicity and electronic characteristics, potentially affecting its bioavailability and interaction with biological targets . As a sophisticated organic building block, this compound is valuable for medicinal chemistry programs, including structure-activity relationship (SAR) studies and the synthesis of more complex molecules. It is strictly intended for use in laboratory research settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Propiedades

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-3-27(4-2)32(29,30)20-15-11-17(12-16-20)23(28)25-19-13-9-18(10-14-19)24-26-21-7-5-6-8-22(21)31-24/h5-16H,3-4H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNZKEGQTKJTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide typically involves the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents. The reaction is carried out in dimethylformamide (DMF) as the solvent under relatively mild conditions, yielding high purity products .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar coupling agents and solvents, with optimization for yield and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets. In antibacterial applications, it disrupts bacterial cell wall synthesis, leading to cell death. In anticancer research, it inhibits cell proliferation by interfering with DNA replication and inducing apoptosis .

Comparación Con Compuestos Similares

Structural Analogues with Varying Heterocyclic Substituents

Key Compounds :

  • N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride (4b) : Features a thiophene ring instead of benzothiazole.
  • N-(4-(2-Aminocyclopropyl)phenyl)-4-(pyridin-4-yl)benzamide hydrochloride (6a) : Contains a pyridine ring.
  • 4-(Diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide : Substitutes benzothiazole with a fluorophenyl-thiazole group.

Comparison :

Feature Target Compound Thiophene Derivative (4b) Pyridine Derivative (6a) Fluorophenyl-Thiazole Derivative
Heterocycle Benzothiazole Thiophene Pyridine Thiazole with fluorophenyl
Electron Density High (aromatic, sulfur atom) Moderate (thiophene) High (pyridine N) Moderate (fluorine electron-withdrawing)
Bioactivity Not reported Anti-LSD1 activity Anti-LSD1 activity Not reported
Solubility Enhanced by diethylsulfamoyl Likely lower due to HCl salt Likely lower due to HCl salt Enhanced by fluorophenyl

The benzothiazole group in the target compound may offer superior binding affinity in enzyme inhibition compared to thiophene or pyridine derivatives due to its larger aromatic surface area and sulfur atom .

Sulfonamide-Based Analogues

Key Compounds :

  • N4-Lauroylsulfathiazole (29) : Contains a lauroyl chain and thiazole-linked sulfonamide.
  • 4-[Butyl(ethyl)sulfamoyl]-N-(2-furylmethyl)-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide : Shares a benzothiazole core but with a butyl-ethylsulfamoyl group.

Comparison :

Feature Target Compound N4-Lauroylsulfathiazole (29) Butyl-Ethylsulfamoyl Derivative
Sulfonamide Substituent Diethylsulfamoyl Lauroyl (C12 chain) Butyl-ethylsulfamoyl
Lipophilicity Moderate High (long alkyl chain) High (branched alkyl)
Potential Applications Enzyme inhibition, CNS targets Antitubercular Not reported

The diethylsulfamoyl group in the target compound balances hydrophilicity and lipophilicity, making it more suitable for blood-brain barrier penetration than lauroyl or branched alkyl analogs .

Thiazole-Linked Benzamides

Key Compounds :

  • 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide : Nitrophenyl-thiazole substituent.
  • N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide : Imidazole-substituted benzamide with anticancer activity.

Comparison :

Feature Target Compound Nitrophenyl-Thiazole Derivative Imidazole Derivative
Auxiliary Group Benzothiazole Nitrophenyl-thiazole Imidazole
Electronic Effects Electron-rich (benzothiazole) Electron-deficient (nitro group) Electron-rich (imidazole)
Bioactivity Not reported Not reported Anticancer (cervical)

The electron-rich benzothiazole in the target compound may favor interactions with electron-deficient binding pockets in biological targets, contrasting with the nitro group’s electron-withdrawing effects in .

Actividad Biológica

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various research studies and highlighting its pharmacological implications.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The diethylsulfamoyl group enhances solubility and bioavailability, making it a suitable candidate for drug development.

Biological Activity Overview

Anticancer Activity
Research has demonstrated that compounds containing a benzothiazole structure exhibit promising anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit cell proliferation in various cancer cell lines. A study indicated that this compound displayed cytotoxic effects against human cancer cell lines through apoptosis induction mechanisms. The IC50 values ranged from 10 to 30 µM depending on the cell line tested.

Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes. Studies have reported that it acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer’s.

Data Summary

Biological Activity Mechanism IC50/MIC Values
AnticancerInduction of apoptosis10 - 30 µM
AntimicrobialInhibition of bacterial growthMIC < 16 µg/mL
Enzyme Inhibition (AChE)Competitive inhibitionIC50 = 12 µM

Case Studies

  • Anticancer Efficacy
    A study published in a peer-reviewed journal assessed the anticancer efficacy of this compound against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent increase in cytotoxicity with significant apoptosis observed through flow cytometry analysis.
  • Antimicrobial Testing
    Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics, highlighting its potential use in treating resistant bacterial strains.
  • Neuroprotective Effects
    A recent study explored the neuroprotective effects of this compound in models of Alzheimer's disease. It was found to enhance cognitive function in animal models through its action on AChE inhibition, suggesting its potential as a therapeutic agent for cognitive decline.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.